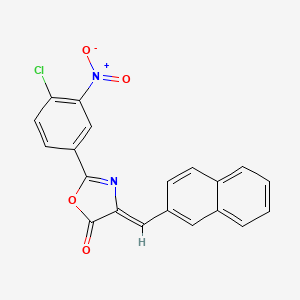

(4Z)-2-(4-chloro-3-nitrophenyl)-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

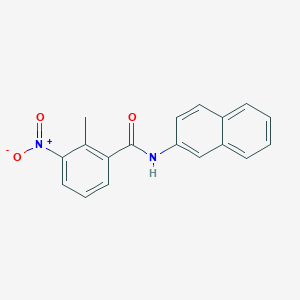

(4Z)-2-(4-cloro-3-nitrofenil)-4-(naftalen-2-ilmetilideno)-1,3-oxazol-5(4H)-ona es un compuesto orgánico sintético que pertenece a la clase de los derivados de oxazol. Este compuesto se caracteriza por su estructura compleja, que incluye un grupo cloro-nitrofenilo, un grupo naftílico metilideno y un anillo oxazol-5-ona. Es de interés en varios campos de investigación debido a sus posibles actividades biológicas y sus propiedades químicas únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de (4Z)-2-(4-cloro-3-nitrofenil)-4-(naftalen-2-ilmetilideno)-1,3-oxazol-5(4H)-ona típicamente implica los siguientes pasos:

Formación del anillo oxazol: Esto se puede lograr mediante la ciclización de precursores apropiados, como α-halocetonas y amidas, en condiciones básicas.

Introducción del grupo cloro-nitrofenilo: Este paso implica la nitración y cloración de un anillo de fenilo, seguido de su unión al anillo de oxazol a través de una reacción de acoplamiento adecuada.

Formación del grupo naftílico metilideno: Esto se puede lograr mediante la condensación de naftaldeído con el derivado de oxazol en condiciones ácidas o básicas.

Métodos de producción industrial: La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas mencionadas anteriormente para mejorar el rendimiento y la pureza. Esto podría incluir el uso de catalizadores, entornos de reacción controlados y técnicas de purificación como la recristalización o la cromatografía.

Tipos de reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo naftílico metilideno, lo que lleva a la formación de los óxidos correspondientes.

Reducción: La reducción del grupo nitro a un grupo amino se puede lograr usando agentes reductores como el gas hidrógeno en presencia de un catalizador.

Sustitución: El grupo cloro puede ser sustituido por nucleófilos como aminas o tioles en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio o trióxido de cromo en medio ácido.

Reducción: Gas hidrógeno con paladio sobre carbón (Pd/C) o cloruro de estaño(II) en ácido clorhídrico.

Sustitución: Nucleófilos como la azida de sodio o la tiourea en disolventes polares.

Productos principales:

Oxidación: Óxidos o quinonas correspondientes.

Reducción: Derivados de amina.

Sustitución: Derivados sustituidos con nuevos grupos funcionales que reemplazan el grupo cloro.

Química:

- Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

- Estudiado por su reactividad y estabilidad en diversas condiciones químicas.

Biología:

- Investigado por sus posibles actividades antimicrobianas y anticancerígenas debido a sus características estructurales.

Medicina:

- Posible uso como compuesto líder en el descubrimiento y desarrollo de fármacos, particularmente para dirigirse a enzimas o receptores específicos.

Industria:

- Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o colorantes.

Análisis De Reacciones Químicas

Types of Reactions

(4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can result in various substituted derivatives .

Aplicaciones Científicas De Investigación

(4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.

Triazolo Ring Compounds: Compounds with a triazolo ring structure, used in pharmaceuticals.

Uniqueness

(4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of a chlorinated nitrophenyl group, a naphthylmethylidene moiety, and an oxazolone ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Mecanismo De Acción

El mecanismo de acción de (4Z)-2-(4-cloro-3-nitrofenil)-4-(naftalen-2-ilmetilideno)-1,3-oxazol-5(4H)-ona no se comprende completamente. Se cree que interactúa con objetivos biológicos como enzimas o receptores, lo que lleva a la modulación de su actividad. Los grupos nitro y cloro pueden desempeñar un papel en la unión a estos objetivos, mientras que el anillo de oxazol proporciona estabilidad estructural.

Compuestos similares:

- (4Z)-2-(4-clorofenil)-4-(naftalen-2-ilmetilideno)-1,3-oxazol-5(4H)-ona

- (4Z)-2-(4-nitrofenil)-4-(naftalen-2-ilmetilideno)-1,3-oxazol-5(4H)-ona

Comparación:

- La presencia de ambos grupos cloro y nitro en (4Z)-2-(4-cloro-3-nitrofenil)-4-(naftalen-2-ilmetilideno)-1,3-oxazol-5(4H)-ona lo hace único en comparación con compuestos similares con solo uno de estos grupos.

- Esta doble sustitución puede mejorar su actividad biológica y reactividad química, convirtiéndolo en un compuesto más versátil para diversas aplicaciones.

Propiedades

Fórmula molecular |

C20H11ClN2O4 |

|---|---|

Peso molecular |

378.8 g/mol |

Nombre IUPAC |

(4Z)-2-(4-chloro-3-nitrophenyl)-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5-one |

InChI |

InChI=1S/C20H11ClN2O4/c21-16-8-7-15(11-18(16)23(25)26)19-22-17(20(24)27-19)10-12-5-6-13-3-1-2-4-14(13)9-12/h1-11H/b17-10- |

Clave InChI |

XJUFFKKVFOAZSJ-YVLHZVERSA-N |

SMILES isomérico |

C1=CC=C2C=C(C=CC2=C1)/C=C\3/C(=O)OC(=N3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |

SMILES canónico |

C1=CC=C2C=C(C=CC2=C1)C=C3C(=O)OC(=N3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B11693564.png)

![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B11693573.png)

![2-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11693586.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(3,5-dichloro-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11693599.png)

![(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693603.png)

![2-(4-chlorophenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11693608.png)

![4-Amino-N'-[(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11693611.png)

![N-(4-bromophenyl)-2-{[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11693613.png)

![Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate](/img/structure/B11693631.png)

![N-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B11693634.png)